

# In-Depth Technical Guide: The Structural Activity Relationship of IMS2186

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**IMS2186**, a novel small molecule identified as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, has emerged as a promising anti-proliferative and anti-angiogenic agent. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of **IMS2186**, detailing its mechanism of action, supported by quantitative biological data and experimental methodologies. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

## Introduction

**IMS2186** is a synthetic compound belonging to the chroman-4-one class of molecules. Initial screenings have revealed its potent biological activities, including the inhibition of cancer cell growth and the suppression of angiogenesis, a critical process in tumor development and other pathologies. This document serves as a core technical resource, consolidating the current knowledge on **IMS2186** to support further research and development efforts.

# **Chemical and Physical Properties**



| Property          | Value                                                                     |
|-------------------|---------------------------------------------------------------------------|
| IUPAC Name        | 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one |
| CAS Number        | 1031206-36-6                                                              |
| Molecular Formula | C18H16O4                                                                  |
| Molecular Weight  | 296.32 g/mol                                                              |
| Appearance        | White to off-white solid                                                  |
| Solubility        | Soluble in DMSO (>20 mg/mL)                                               |

# **Biological Activity and Mechanism of Action**

**IMS2186** exhibits a multi-faceted mechanism of action, primarily targeting cell proliferation and angiogenesis.

## **Anti-Proliferative Activity**

**IMS2186** demonstrates significant anti-proliferative effects against a range of human cancer cell lines and non-transformed human fibroblasts.[1] The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.[1]

| Cell Line                    | IC <sub>50</sub> (μΜ) | Incubation Time |
|------------------------------|-----------------------|-----------------|
| Human Cancer Cells (general) | 0.3 - 3.0             | 22 hours[1]     |
| Human Fibroblasts            | 1.0 - 3.0             | 22 hours[1]     |

## **Anti-Angiogenic Activity**

**IMS2186** is a potent inhibitor of angiogenesis, acting upstream of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels.[1] This is evidenced by its ability to inhibit endothelial tube formation, a critical step in angiogenesis.



| Assay                      | IC50 (μM) | Conditions                          |
|----------------------------|-----------|-------------------------------------|
| Endothelial Tube Formation | 0.1 - 0.3 | Stimulated with 10 ng/mL<br>VEGF[1] |

# **Anti-Inflammatory Activity**

In addition to its anti-cancer and anti-angiogenic properties, **IMS2186** also displays anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines in macrophages.

| Cytokine                | IC50 (μM) | Cell Type      |
|-------------------------|-----------|----------------|
| PGE <sub>2</sub> /TNF-α | 0.3 - 1.0 | Macrophages[1] |

Furthermore, **IMS2186** has been shown to inhibit macrophage migration with an IC<sub>50</sub> of 1  $\mu$ M after a 1.5-hour incubation period.[1]

## **Signaling Pathways**

Based on the observed biological activities, **IMS2186** is understood to modulate key signaling pathways involved in cell cycle regulation and angiogenesis.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **IMS2186**.

## **Experimental Protocols**

While the primary literature detailing the specific experimental protocols for **IMS2186** is not publicly available, this section outlines standardized methodologies for the key assays used to characterize its activity.

## **Cell Proliferation Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: General workflow for an MTT-based cell proliferation assay.

#### Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment: The following day, treat the cells with a serial dilution of IMS2186.
   Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubation: Incubate the plates for the desired period (e.g., 22 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by plotting the data on a dose-response curve.

## **Endothelial Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Workflow:

Caption: General workflow for an endothelial tube formation assay.

#### Methodology:

- Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
- Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the
  presence of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF) and varying concentrations of
  IMS2186.
- Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
- Imaging: Visualize and capture images of the tube networks in each well using a microscope.
- Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
- Data Analysis: Compare the tube formation in **IMS2186**-treated wells to the vehicle control to determine the inhibitory effect and calculate the IC<sub>50</sub>.

# Structural Activity Relationship (SAR) - Future Directions

The detailed SAR for **IMS2186** has not yet been fully elucidated in publicly available literature. To advance the understanding of this compound, future research should focus on the systematic modification of its chemical structure to identify key pharmacophoric features.



#### Logical Relationship for SAR Studies:



Click to download full resolution via product page

Caption: A logical workflow for conducting SAR studies on IMS2186.

Key areas for modification and investigation include:



- The 6-methyl group on the chroman-4-one ring: Investigate the impact of varying the size and electronics of this substituent.
- The 3-hydroxy and 4-methoxy groups on the phenyl ring: Explore the importance of these hydrogen-bonding moieties and the effect of their positional isomers.
- The exocyclic double bond: Assess the role of this linker in the molecule's conformation and activity.

By synthesizing and testing a library of analogs, a detailed SAR profile can be constructed, guiding the optimization of **IMS2186** for improved potency, selectivity, and pharmacokinetic properties.

### Conclusion

**IMS2186** is a promising preclinical candidate with potent anti-proliferative and anti-angiogenic activities. Its mechanism of action, involving G2/M cell cycle arrest and inhibition of pathways upstream of VEGF, makes it an attractive molecule for further investigation in oncology and other diseases characterized by excessive cell growth and angiogenesis. The data and methodologies presented in this guide provide a foundational resource for researchers dedicated to advancing the development of this and related compounds. Future SAR studies are critical to unlocking the full therapeutic potential of the **IMS2186** scaffold.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Naturally occurring homoisoflavonoids and their pharmacological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Structural Activity Relationship of IMS2186]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420813#structural-activity-relationship-of-ims2186]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com